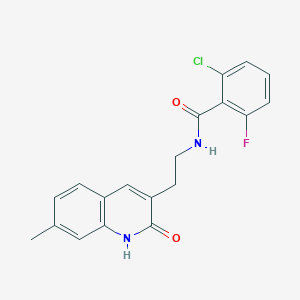

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c1-11-5-6-12-10-13(18(24)23-16(12)9-11)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIQZUGGXZLLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinoline moiety: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

Introduction of the ethyl linker: The quinoline derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker.

Formation of the benzamide: The final step involves the reaction of the quinoline derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and reduction: The quinoline moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Core Benzamide Derivatives

2-Chloro-6-Fluoro-N-(2-((3-(3-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Oxy)Ethyl)Benzamide ()

- Molecular Formula : C₂₁H₁₇ClFN₅O₃

- Key Features :

- Replaces the dihydroquinolin group with a triazolopyridazinyl ring.

- Methoxyphenyl substituent introduces steric bulk and polarity.

- Ethyloxy linker instead of ethyl chain.

2-Chloro-6-Fluoro-N-(2-(2-(Pyridin-3-Yl)-1H-Imidazol-1-Yl)Ethyl)Benzamide ()

- Molecular Formula : C₁₇H₁₄ClFN₄O

- Key Features :

- Imidazole-pyridine hybrid replaces the dihydroquinolin moiety.

- Smaller molecular weight (344.8 g/mol vs. ~440 g/mol for the target compound).

B. Heterocyclic-Thioether Benzamides ()

Compounds such as N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide and derivatives with thiazole/isoxazole substituents:

- Key Differences: Thioether linkages (e.g., -SCH₂-thiazole) instead of dihydroquinolin groups. Heterocycles like thiophene or isoxazole introduce varied electronic profiles.

- Implications : Thioether groups may increase metabolic susceptibility, while thiazole/isoxazole rings enhance rigidity and target specificity (e.g., kinase inhibition) .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a derivative in the benzamide class, notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 303.79 g/mol. The structure features a benzamide core substituted with a chloro and fluoro group, as well as a quinoline moiety, which contributes to its biological properties.

Benzamide derivatives have been studied for their interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for This compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in cancerous tissues .

- Antimicrobial Properties : Some studies suggest that benzamide derivatives exhibit antifungal activity against pathogens like Sclerotinia sclerotiorum, indicating potential applications in agricultural settings .

Anticancer Activity

Research has demonstrated that benzamide derivatives can act as potent inhibitors in cancer cell lines. For instance, compounds structurally similar to This compound were evaluated for their ability to inhibit cell proliferation driven by oncogenes. Data showed significant reductions in cell viability at low micromolar concentrations .

Antifungal Activity

A study highlighted the efficacy of related benzamide compounds against Sclerotinia sclerotiorum, with some derivatives achieving an EC50 value significantly lower than that of established fungicides like quinoxyfen. This suggests that This compound may possess comparable or superior antifungal properties .

Case Studies

- Antitumor Activity : A case study involving a series of benzamide derivatives reported that modifications to the quinoline structure enhanced anticancer activity against breast cancer cell lines. The presence of electron-withdrawing groups was found to improve potency .

- Fungal Inhibition : Another study focused on the antifungal properties of similar compounds against various fungi, reporting that certain substitutions led to increased inhibition rates compared to traditional treatments. For example, compounds with halogen substitutions showed enhanced activity against Sclerotinia sclerotiorum .

Comparative Analysis of Biological Activity

| Compound Name | Target Organism | EC50 (mg/L) | Activity Type |

|---|---|---|---|

| Quinoxyfen | Sclerotinia sclerotiorum | 14.19 | Fungicidal |

| Compound 13p | Sclerotinia sclerotiorum | 5.17 | Fungicidal |

| Compound I-8 | RET Kinase | Moderate | Antitumor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.